4-((4-Hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
CAS No.: 1048003-70-8
Cat. No.: VC4168076
Molecular Formula: C13H18N2O5
Molecular Weight: 282.296
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048003-70-8 |
|---|---|
| Molecular Formula | C13H18N2O5 |
| Molecular Weight | 282.296 |
| IUPAC Name | 4-(4-hydroxyanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C13H18N2O5/c1-8(16)7-14-11(13(19)20)6-12(18)15-9-2-4-10(17)5-3-9/h2-5,8,11,14,16-17H,6-7H2,1H3,(H,15,18)(H,19,20) |
| Standard InChI Key | ANWCYNOKBDOITC-UHFFFAOYSA-N |
| SMILES | CC(CNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a central 4-oxobutanoic acid scaffold substituted at positions 2 and 4:
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Position 4: A 4-hydroxyphenyl group linked via an amide bond.
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Position 2: A 2-hydroxypropylamino side chain.
The IUPAC name, 4-((4-hydroxyphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, reflects this substitution pattern. Key structural attributes include:
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Hydrogen-bonding capacity: Three hydroxyl groups and two amide functionalities enable extensive intermolecular interactions .
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Chirality: The 2-hydroxypropyl group introduces a stereocenter, though specific optical data remain unreported in public databases .
Table 1: Comparative Molecular Properties of Selected 4-Oxobutanoic Acid Derivatives
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized via a three-step protocol:
Critical Reaction Parameters:
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Temperature: 40–50°C for Michael addition to prevent epimerization.
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Catalysts: Triethylamine (5 mol%) accelerates amide bond formation.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12.3 mg/mL at pH 7.4 (simulated physiological conditions).
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Thermal stability: Decomposes at 218°C without melting.
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pH sensitivity: Stable between pH 4–8; degrades via hydrolysis in strongly acidic/basic media .
Spectroscopic Data
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IR (KBr): 3280 cm⁻¹ (O-H), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C).
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¹H NMR (D₂O): δ 7.21 (d, J=8.6 Hz, 2H, ArH), δ 4.12 (m, 1H, CH-OH), δ 3.85 (q, J=6.2 Hz, 2H, NHCH₂).
Applications in Drug Development
Prodrug Design
The compound serves as a scaffold for:
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Anticancer agents: Conjugation with platinum(II) yields complexes with IC₅₀ 2.4 µM against MCF-7 cells .
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Antidiabetics: Structural analogs show PPAR-γ agonism (EC₅₀ 0.8 µM) .
Bioconjugation Chemistry
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PEGylation: Improves plasma half-life from 1.2 h to 8.7 h in rat models .
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Antibody-drug conjugates: Covalent linkage to anti-HER2 antibodies enhances tumor targeting .
Comparative Analysis with Structural Analogs
Table 2: Biological Activity of 4-Oxobutanoic Acid Derivatives
Key trends:
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